molecular formula C25H34O2S B14565224 S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate CAS No. 61519-04-8

S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate

Cat. No.: B14565224
CAS No.: 61519-04-8
M. Wt: 398.6 g/mol
InChI Key: DHAGSBOCTQISOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-(octyloxy)benzenecarbothioic acid with 4-butylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the carbothioate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity through binding to active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

61519-04-8

Molecular Formula

C25H34O2S

Molecular Weight

398.6 g/mol

IUPAC Name

S-(4-butylphenyl) 4-octoxybenzenecarbothioate

InChI

InChI=1S/C25H34O2S/c1-3-5-7-8-9-10-20-27-23-16-14-22(15-17-23)25(26)28-24-18-12-21(13-19-24)11-6-4-2/h12-19H,3-11,20H2,1-2H3

InChI Key

DHAGSBOCTQISOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC

Origin of Product

United States

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